molecular formula C20H26N2O3S B5226202 N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Cat. No.: B5226202
M. Wt: 374.5 g/mol
InChI Key: DRZFEHUPKIIMOQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene rings in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl and Thiophene Rings: These can be introduced via coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: This can be done through amidation reactions using suitable amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the phenyl and thiophene rings suggests potential interactions with aromatic binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(thiophen-2-yl)azepane-1-carboxamide
  • N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide

Uniqueness

The unique combination of the azepane ring with both phenyl and thiophene rings, along with the specific substitution pattern, distinguishes N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide from other similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)17-7-5-4-6-12-22(17)20(23)21-16-10-9-15(24-2)13-18(16)25-3/h8-11,13,17H,4-7,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZFEHUPKIIMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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